molecular formula C7H7F3N2O5 B2635632 2-(Aminomethyl)-1,3-oxazole-4-carboxylic acid;2,2,2-trifluoroacetic acid CAS No. 2418703-80-5

2-(Aminomethyl)-1,3-oxazole-4-carboxylic acid;2,2,2-trifluoroacetic acid

Cat. No.: B2635632
CAS No.: 2418703-80-5
M. Wt: 256.137
InChI Key: YENYIWZYOYLTKS-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-1,3-oxazole-4-carboxylic acid;2,2,2-trifluoroacetic acid is a compound that combines two distinct chemical entities: 2-(Aminomethyl)-1,3-oxazole-4-carboxylic acid and 2,2,2-trifluoroacetic acid The former is an oxazole derivative, while the latter is a trifluorinated derivative of acetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-1,3-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the formation of the oxazole ring.

2,2,2-Trifluoroacetic acid is commonly prepared by the fluorination of acetic acid derivatives. Industrial production methods involve the use of fluorinating agents such as hydrogen fluoride or elemental fluorine under controlled conditions to achieve the desired trifluorinated product .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.

2,2,2-Trifluoroacetic acid is known for its strong acidic properties and can participate in reactions such as:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride.

    Nucleophiles: Various nucleophiles depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(Aminomethyl)-1,3-oxazole-4-carboxylic acid;2,2,2-trifluoroacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. 2,2,2-Trifluoroacetic acid, being a strong acid, can affect the pH of the environment and participate in acid-catalyzed reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of the oxazole ring and the trifluorinated acetic acid moiety in a single compound provides unique chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(aminomethyl)-1,3-oxazole-4-carboxylic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3.C2HF3O2/c6-1-4-7-3(2-10-4)5(8)9;3-2(4,5)1(6)7/h2H,1,6H2,(H,8,9);(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENYIWZYOYLTKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(O1)CN)C(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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